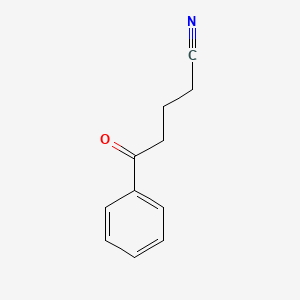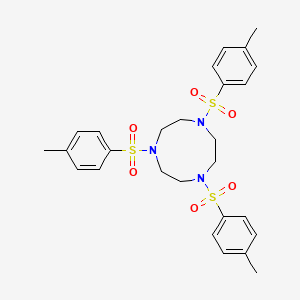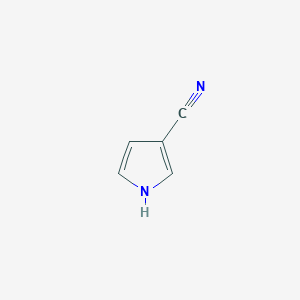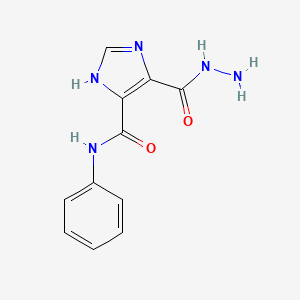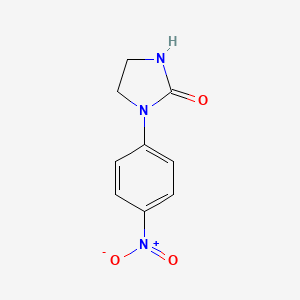
1-(4-Nitrophenyl)imidazolidin-2-one
Overview
Description
1-(4-Nitrophenyl)imidazolidin-2-one is a heterocyclic organic compound with the molecular formula C9H9N3O3. It is a yellow crystalline solid that is soluble in organic solvents but insoluble in water
Mechanism of Action
Target of Action
Imidazolidin-2-ones and their analogues are known to be structural motifs of pharmaceuticals, natural products, chiral auxiliaries, and intermediates in organic syntheses .
Mode of Action
Imidazolidin-2-ones can be synthesized through various methods, including the direct incorporation of the carbonyl group into 1,2-diamines, the diamination of olefins, the intramolecular hydroamination of linear urea derivatives, and aziridine ring expansion . These processes could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Imidazolidin-2-ones and their analogues are known to be involved in a variety of biochemical pathways due to their presence in pharmaceuticals, natural products, and other biologically active compounds .
Result of Action
Imidazolidin-2-ones and their analogues are known to be important synthetic intermediates that can be transformed into a broad variety of complex structures .
Action Environment
The synthesis of imidazolidin-2-ones has been explored with the aim of producing more sustainable and environmentally friendly protocols .
Preparation Methods
The synthesis of 1-(4-Nitrophenyl)imidazolidin-2-one typically involves the condensation reaction of 1,2-diamines with aldehydes . One common method includes the use of tetramethylphenylguanidine (PhTMG) as a basic promoter in the presence of diphenylphosphoryl azide (DPPA) as the dehydrative activator . The reaction is carried out in solvents such as acetonitrile or dichloromethane at temperatures ranging from -40°C to room temperature .
Industrial production methods often involve catalytic strategies to access imidazolidin-2-one derivatives. These methods include the direct incorporation of the carbonyl group into 1,2-diamines, the diamination of olefins, the intramolecular hydroamination of linear urea derivatives, and aziridine ring expansion .
Chemical Reactions Analysis
1-(4-Nitrophenyl)imidazolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include phosgene, tertiary amines, and diphenylphosphoryl azide .
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro-substituted imidazolidinones, while reduction can produce amine-substituted derivatives.
Scientific Research Applications
1-(4-Nitrophenyl)imidazolidin-2-one has a wide range of scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of various pharmaceuticals and natural products.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological assays.
Medicine: It has potential therapeutic applications due to its antimicrobial and anticancer properties.
Industry: The compound is utilized in the production of polymers, dyes, and other industrial chemicals.
Comparison with Similar Compounds
1-(4-Nitrophenyl)imidazolidin-2-one can be compared with other similar compounds such as 2-imidazolidinone and benzimidazolidin-2-one . While all these compounds share a common imidazolidinone core, this compound is unique due to its nitro-substituted phenyl group, which imparts distinct chemical and biological properties .
Similar compounds include:
2-Imidazolidinone: A simpler analog without the nitro-substituted phenyl group.
Benzimidazolidin-2-one: Contains a fused benzene ring, offering different reactivity and applications.
Properties
IUPAC Name |
1-(4-nitrophenyl)imidazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3/c13-9-10-5-6-11(9)7-1-3-8(4-2-7)12(14)15/h1-4H,5-6H2,(H,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNNYHMFUBSCGKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80312532 | |
| Record name | 1-(4-nitrophenyl)imidazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80312532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89518-83-2 | |
| Record name | 89518-83-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=256459 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(4-nitrophenyl)imidazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80312532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


